![molecular formula C8H15ClN2O B2397811 4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride CAS No. 2243520-80-9](/img/structure/B2397811.png)
4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride
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Overview
Description
“4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride” is a chemical compound with the molecular formula C9H10N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, in 2019, Guazzelli et al. developed a series of polyhydroxylated pyrrolidines using the double reductive amination reaction .Molecular Structure Analysis
The pyrrolidine ring in “4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride” is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of heterocyclic compounds related to "4-Pyrrolidin-3-ylpyrrolidin-2-one hydrochloride" have been extensively studied. For instance, Murthy et al. (2017) explored new heterocyclic molecules through synthesis and characterization techniques. Their study delved into the reactivity of these compounds, providing insights into their potential applications in non-linear optics and as precursors for further chemical modifications. The investigation highlighted the molecule's stability, electronic structure, and reactivity, underscoring its significance in scientific research (Murthy et al., 2017).
Molecular Dynamics and Docking Studies
Research has also focused on the computational analysis and docking studies of related compounds. For example, the docking studies of related molecules have shown their potential interaction with biological targets, suggesting applications in drug discovery and development. Such computational analyses help in understanding the molecular basis of the compound's reactivity and interaction with biological molecules, paving the way for the design of new therapeutic agents.
Catalytic Applications
The catalytic properties of compounds related to "4-Pyrrolidin-3-ylpyrrolidin-2-one hydrochloride" have been explored in various chemical reactions. For instance, Liu et al. (2014) demonstrated the use of a related DMAP hydrochloride catalyst for acylation reactions, revealing its recyclability and efficiency under base-free conditions. This study not only highlights the compound's catalytic activity but also its potential environmental and practical benefits in organic synthesis (Liu et al., 2014).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as at19067, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolidine-2-one, contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug discovery, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the selectivity of compounds like at19067 can be easily tuned by using a specific oxidant and additive .
properties
IUPAC Name |
4-pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-3-7(5-10-8)6-1-2-9-4-6;/h6-7,9H,1-5H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGPAISMCRTYOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2CC(=O)NC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride | |
CAS RN |
2243520-80-9 |
Source
|
Record name | [3,3'-bipyrrolidin]-5-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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